[3-(Benzylsulfanyl)prop-1-en-1-yl]benzene
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Overview
Description
[3-(Benzylsulfanyl)prop-1-en-1-yl]benzene is an organic compound characterized by the presence of a benzylsulfanyl group attached to a prop-1-en-1-yl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Benzylsulfanyl)prop-1-en-1-yl]benzene typically involves the reaction of benzyl mercaptan with an appropriate alkyne or alkene precursor under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where benzyl mercaptan reacts with a propargyl halide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the consistent production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[3-(Benzylsulfanyl)prop-1-en-1-yl]benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-1-en-1-yl chain can be reduced to form the corresponding alkane.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as thiolates or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkanes.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
[3-(Benzylsulfanyl)prop-1-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(Benzylsulfanyl)prop-1-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, leading to alterations in their function.
Comparison with Similar Compounds
Similar Compounds
[3-(Methylsulfanyl)prop-1-en-1-yl]benzene: Similar structure but with a methyl group instead of a benzyl group.
[3-(Ethylsulfanyl)prop-1-en-1-yl]benzene: Similar structure but with an ethyl group instead of a benzyl group.
[3-(Phenylsulfanyl)prop-1-en-1-yl]benzene: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
[3-(Benzylsulfanyl)prop-1-en-1-yl]benzene is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
62252-52-2 |
---|---|
Molecular Formula |
C16H16S |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
3-benzylsulfanylprop-1-enylbenzene |
InChI |
InChI=1S/C16H16S/c1-3-8-15(9-4-1)12-7-13-17-14-16-10-5-2-6-11-16/h1-12H,13-14H2 |
InChI Key |
ZCWGQVMUFLRTTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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